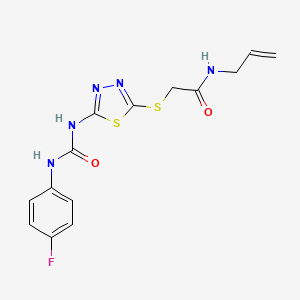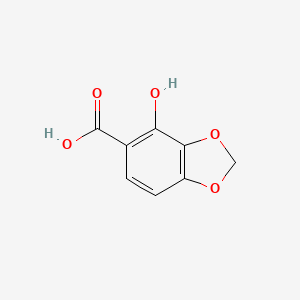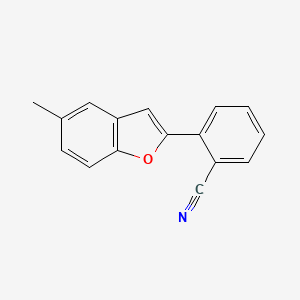
2-(5-Methylbenzofuran-2-yl)benzonitrile
概要
説明
“2-(5-Methylbenzofuran-2-yl)benzonitrile” is a chemical compound with the molecular formula C16H11NO . It has a molecular weight of 233.26 .
Molecular Structure Analysis
The molecular structure of “2-(5-Methylbenzofuran-2-yl)benzonitrile” consists of a benzofuran ring attached to a benzonitrile group . The benzofuran ring contains a five-membered ring fused to a benzene ring, and the benzonitrile group consists of a benzene ring attached to a nitrile group .科学的研究の応用
Antimicrobial Agents
Benzofuran and its derivatives, which include “2-(5-Methylbenzofuran-2-yl)benzonitrile”, are found to be suitable structures for a wide range of biological and pharmacological applications . They have been used in the development of new drugs, especially in the field of antimicrobial therapy . These compounds have been found to be effective against a variety of deadly microbes .
Treatment of Skin Diseases
Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biological Imaging
Benzofuran derivatives have been used as fluorescent probes in biological imaging . The structure of benzofuran can be modulated by introducing selected donor and acceptor substituents to optimize its optical properties . This allows for the conjugation with proteins, making it a useful tool in biological imaging .
Linear and Nonlinear Optical Properties
The structure of benzofuran can be modulated to optimize its linear and nonlinear optical properties . This has applications in the field of material science and organic synthesis .
Conjugation with Proteins
Benzofuran derivatives can be conjugated with proteins . This is particularly useful in bioimaging, where the conjugated molecule can be used as a fluorescent probe .
Antibacterial Activity
Benzofuran derivatives have been synthesized and screened for in-vitro activity against various bacteria . This makes them potential candidates for the development of new antibacterial drugs .
特性
IUPAC Name |
2-(5-methyl-1-benzofuran-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c1-11-6-7-15-13(8-11)9-16(18-15)14-5-3-2-4-12(14)10-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAGQBRVQSDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



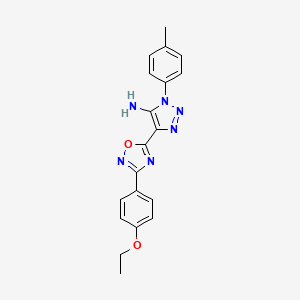
![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
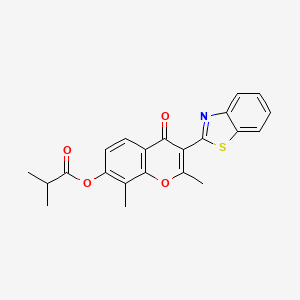

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)
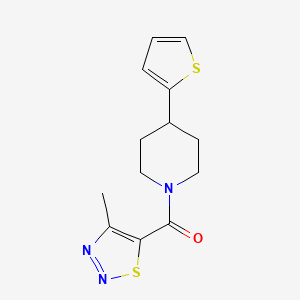
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
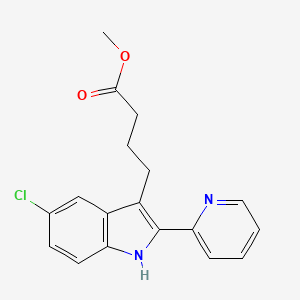
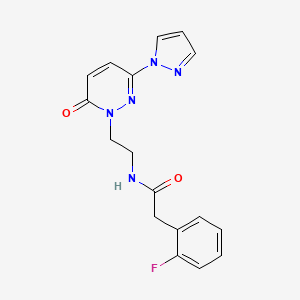
![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)
